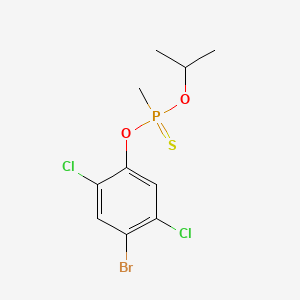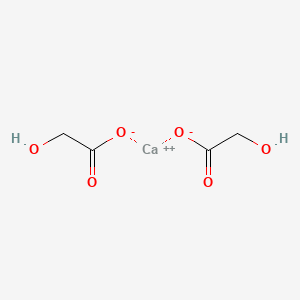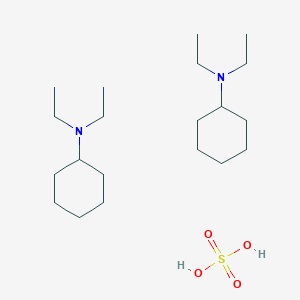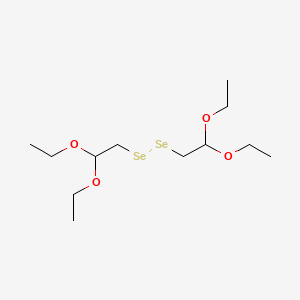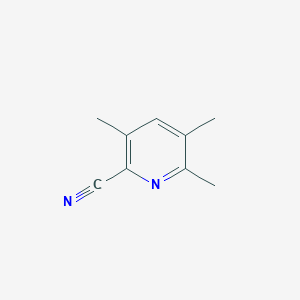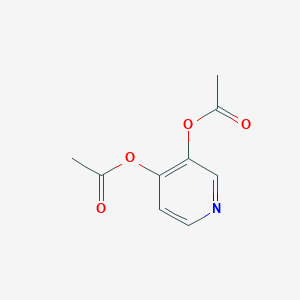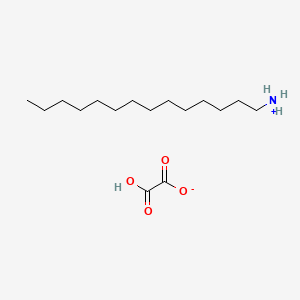![molecular formula C27H18F9O3Si B13781509 Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon CAS No. 6947-93-9](/img/structure/B13781509.png)
Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon is a chemical compound that consists of three molecules of the silyl group, each attached to a 2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl group. The compound contains a silicon atom bonded to three organic groups and one oxygen atom . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This can be achieved through radical trifluoromethylation, which is a process that introduces a trifluoromethyl group into an organic compound . The reaction conditions typically involve the use of trifluoromethyltrimethylsilane as a nucleophilic trifluoromethylating agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of trifluoromethyltrimethylsilane and other reagents in a controlled environment would be essential for producing this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can also occur, leading to the formation of different silicon-containing compounds.
Substitution: Substitution reactions involving the trifluoromethyl group are common.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyltrimethylsilane, sodium trifluoroacetate, and trifluoroiodomethane . The conditions for these reactions typically involve the use of strong bases or catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the use of trifluoromethyltrimethylsilane can lead to the formation of trifluoromethylated phenols and anilines .
Applications De Recherche Scientifique
Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon has several scientific research applications, including:
Mécanisme D'action
This process is facilitated by the use of photoredox catalysis, which involves the generation of the trifluoromethyl radical based on photoredox processes . The trifluoromethyl group acts as a potent electron-withdrawing group, enhancing the chemical and metabolic stability of the resulting compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other trifluoromethylated compounds, such as:
Trifluoromethyltrimethylsilane: Used as a nucleophilic trifluoromethylating agent.
Trifluoroiodomethane: Used in aromatic coupling reactions.
Sodium trifluoroacetate: Used as a reagent for trifluoromethylations.
Uniqueness
Tris[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]silicon is unique due to its specific structure, which includes a silicon atom bonded to three organic groups and one oxygen atom.
Propriétés
Numéro CAS |
6947-93-9 |
|---|---|
Formule moléculaire |
C27H18F9O3Si |
Poids moléculaire |
589.5 g/mol |
InChI |
InChI=1S/C27H18F9O3Si/c28-25(29,30)19-7-1-4-16(10-19)22(37)13-40(14-23(38)17-5-2-8-20(11-17)26(31,32)33)15-24(39)18-6-3-9-21(12-18)27(34,35)36/h1-12H,13-15H2 |
Clé InChI |
FSMCHLJQESOTLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C[Si](CC(=O)C2=CC(=CC=C2)C(F)(F)F)CC(=O)C3=CC(=CC=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


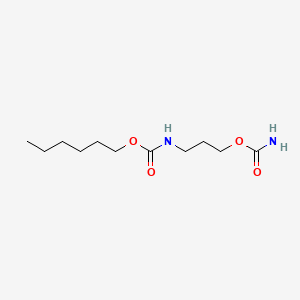
![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)
![trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate](/img/structure/B13781434.png)
![2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride](/img/structure/B13781442.png)
![[4-[(1-Amino-2-methyl-1-oxopropan-2-yl)amino]phenyl]arsonic acid](/img/structure/B13781446.png)
